molecular formula C10H23N3 B13803999 N-Ethyl-2-(4-ethylpiperazin-2-YL)ethanamine CAS No. 56925-81-6

N-Ethyl-2-(4-ethylpiperazin-2-YL)ethanamine

Cat. No.: B13803999
CAS No.: 56925-81-6
M. Wt: 185.31 g/mol
InChI Key: BMYFCBPNQRYHJO-UHFFFAOYSA-N
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Description

N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine is a substituted piperazine derivative characterized by an ethyl group attached to the piperazine ring’s nitrogen at position 4 and an ethylamine side chain at position 2 of the ring. Its molecular formula is C₁₀H₂₂N₃, with a molecular weight of 184.30 g/mol. The compound’s structure combines a piperazine core with dual ethyl substituents, influencing its physicochemical properties, such as lipophilicity and basicity, which are critical for interactions with biological targets like neurotransmitter receptors .

Properties

CAS No.

56925-81-6

Molecular Formula

C10H23N3

Molecular Weight

185.31 g/mol

IUPAC Name

N-ethyl-2-(4-ethylpiperazin-2-yl)ethanamine

InChI

InChI=1S/C10H23N3/c1-3-11-6-5-10-9-13(4-2)8-7-12-10/h10-12H,3-9H2,1-2H3

InChI Key

BMYFCBPNQRYHJO-UHFFFAOYSA-N

Canonical SMILES

CCNCCC1CN(CCN1)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine typically involves the reaction of N-ethylpiperazine with an appropriate alkylating agent. One common method involves the reaction of N-ethylpiperazine with 2-chloroethylamine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to 60-70°C for a few hours. After the reaction is complete, the product is isolated and purified .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-2-(4-ethylpiperazin-2-yl)acetaldehyde, while reduction may produce N-ethyl-2-(4-ethylpiperazin-2-yl)ethanol.

Scientific Research Applications

N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine with key analogs, highlighting structural variations and their implications:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₁₀H₂₂N₃ 4-ethylpiperazine; 2-ethylamine side chain 184.30 Intermediate in drug synthesis; CNS research
N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine C₈H₁₈N₃ 4-methylpiperazine; 2-methylamine side chain 156.25 Reduced lipophilicity vs ethyl analog
2-(4-Ethylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanamine C₁₅H₂₃N₃O 4-ethylpiperazine; 2-methoxyphenyl substitution 261.37 Enhanced receptor affinity (e.g., σ receptors)
N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine C₁₀H₂₂N₂ Piperidine core (vs piperazine); 4-methyl group 170.30 Lower basicity due to single N in piperidine
N-Ethyl-2-(4-ethylpiperazin-1-yl)ethanamine C₁₀H₂₂N₃ 4-ethylpiperazine (1-yl vs 2-yl isomer) 184.30 Altered stereoelectronic properties
Schiff base: N-(4-bromothiophen-2-yl)ethylidene-2-(piperazin-1-yl)ethanamine C₁₃H₁₇BrN₄S Bromothiophene moiety; Schiff base formation 357.28 Antimicrobial potential; chelating properties

Key Structural and Functional Differences:

Piperazine vs. Piperidine Cores : Piperazine derivatives (e.g., the target compound) exhibit higher basicity due to two nitrogen atoms, enhancing hydrogen-bonding capacity compared to piperidine analogs .

Substituent Effects: Ethyl vs. Aromatic Additions: Methoxyphenyl or bromothiophene groups (e.g., in ) introduce steric bulk and electronic effects, altering receptor selectivity (e.g., σ-1 or serotonin receptors).

Isomerism : The position of substituents on the piperazine ring (1-yl vs. 2-yl) impacts molecular conformation and target engagement .

Research Findings and Pharmacological Implications

Receptor Interactions: Piperazine derivatives with ethyl groups, like the target compound, are hypothesized to interact with dopamine or serotonin receptors due to structural similarity to known ligands (e.g., aripiprazole analogs) . The methoxyphenyl-substituted analog () showed affinity for σ-1 receptors, which modulate stress responses and neurotransmitter release .

Synthetic Utility :

  • This compound serves as a precursor for more complex molecules, such as Schiff bases with antimicrobial activity .

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